molecular formula C16H16O4 B8213474 3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-carboxylic acid

3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213474
M. Wt: 272.29 g/mol
InChI Key: ADFQEDUNHRRCIY-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with a carboxylic acid group and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the methoxyethoxy and carboxylic acid groups. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form the biphenyl core. Subsequent functionalization steps introduce the methoxyethoxy and carboxylic acid groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethoxy group can yield methoxyethoxybenzoic acid, while reduction of the carboxylic acid group can produce biphenylmethanol derivatives .

Scientific Research Applications

3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its combination of a biphenyl core with methoxyethoxy and carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-9-10-20-15-11-13(7-8-14(15)16(17)18)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFQEDUNHRRCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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